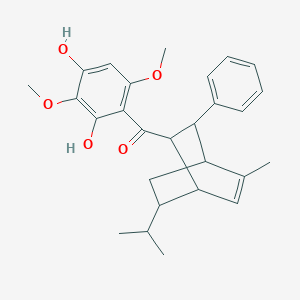

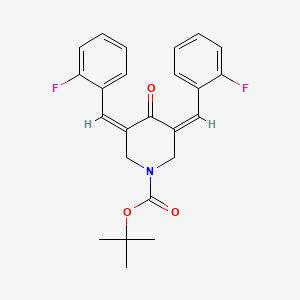

![molecular formula C7H14ClNO B12302516 5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)

5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

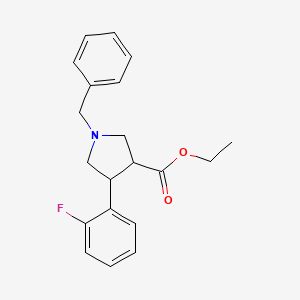

(S)-(5-アザスピロ[2.4]ヘプタン-6-イル)メタノール塩酸塩は、分子式C7H14ClNO、分子量163.65 g/molの化学化合物です 。この化合物は、環系内に窒素原子を含むスピロ環状構造を特徴としています。その独特の化学的性質により、様々な科学研究において広く使用されています。

製造方法

合成経路および反応条件

(S)-(5-アザスピロ[2.4]ヘプタン-6-イル)メタノール塩酸塩の合成は、通常、スピロ環状アミンを酸性条件下でホルムアルデヒドと反応させて、対応するメタノール誘導体を生成することによって行われます。塩酸塩は、遊離塩基を塩酸で処理することによって生成されます 。

工業生産方法

(S)-(5-アザスピロ[2.4]ヘプタン-6-イル)メタノール塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、温度やpHなどの反応条件を注意深く制御することにより、高い収率と純度が確保されます。 最終生成物は、再結晶または他の分離技術によって精製され、工業規格を満たします 。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride typically involves the reaction of a spirocyclic amine with formaldehyde under acidic conditions to form the corresponding methanol derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards .

化学反応の分析

反応の種類

(S)-(5-アザスピロ[2.4]ヘプタン-6-イル)メタノール塩酸塩は、以下の化学反応を起こします。

酸化: メタノール基は、酸化されて対応するアルデヒドまたはカルボン酸を生成します。

還元: この化合物は、還元されて対応するアミンを生成します。

一般的な試薬と条件

酸化: 一般的な酸化剤としては、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物

酸化: アルデヒドまたはカルボン酸の生成。

還元: 一級アミンまたは二級アミンの生成。

置換: 置換スピロ環状化合物の生成.

科学的研究の応用

(S)-(5-アザスピロ[2.4]ヘプタン-6-イル)メタノール塩酸塩は、その汎用性の高い化学的性質により、科学研究において広く使用されています。その応用のいくつかを以下に示します。

化学: 複雑な有機分子の合成における構成要素として使用されます。

生物学: 酵素機構やタンパク質-リガンド相互作用の研究に使用されます。

医学: 神経疾患の治療における潜在的な治療効果について調査されています。

作用機序

(S)-(5-アザスピロ[2.4]ヘプタン-6-イル)メタノール塩酸塩の作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。スピロ環状構造により、標的分子の活性を調節する、高い特異性を持つ結合部位に適合することができます。 この相互作用は、細胞経路と生理学的反応の変化につながる可能性があります 。

類似化合物との比較

類似化合物

- ®-(5-アザスピロ[2.4]ヘプタン-6-イル)メタノール塩酸塩

- (S)-(5-アザスピロ[2.4]ヘプタン-6-イル)エタノール塩酸塩

- (S)-(5-アザスピロ[2.4]ヘプタン-6-イル)メタナミン塩酸塩

独自性

(S)-(5-アザスピロ[2.4]ヘプタン-6-イル)メタノール塩酸塩は、その特定の立体化学とスピロ環状構造により、独特の化学的および生物学的性質を有しています。

特性

分子式 |

C7H14ClNO |

|---|---|

分子量 |

163.64 g/mol |

IUPAC名 |

5-azaspiro[2.4]heptan-6-ylmethanol;hydrochloride |

InChI |

InChI=1S/C7H13NO.ClH/c9-4-6-3-7(1-2-7)5-8-6;/h6,8-9H,1-5H2;1H |

InChIキー |

YDQCMOHHMKDVML-UHFFFAOYSA-N |

正規SMILES |

C1CC12CC(NC2)CO.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,14-Trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B12302437.png)

![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)

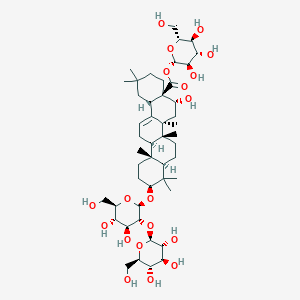

![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)

![2H-10,4a-(Epoxymethano)phenanthren-12-one, 1,3,4,9,10,10a-hexahydro-5,6,8-trihydroxy-9-methoxy-1,1-dimethyl-7-(1-methylethyl)-, [4aR-(4aalpha,9beta,10alpha,10abeta)]-](/img/structure/B12302497.png)